
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with ethenyl, methylsulfanyl, and prop-2-enoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The ethenyl, methylsulfanyl, and prop-2-enoxy groups are introduced through subsequent substitution reactions. For example, the ethenyl group can be introduced via a Heck reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-enoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted pyrimidine
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-4-prop-2-enoxypyrimidine
- 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine
- 2-Methylsulfanyl-5-prop-2-enoxypyrimidine
Uniqueness
This compound is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
5-ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine |
InChI |
InChI=1S/C10H12N2OS/c1-4-6-13-9-8(5-2)7-11-10(12-9)14-3/h4-5,7H,1-2,6H2,3H3 |
InChI Key |
SVPUGCFTHFKDON-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)OCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


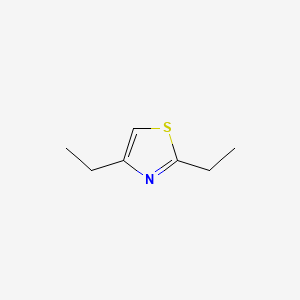
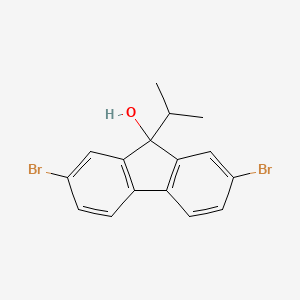
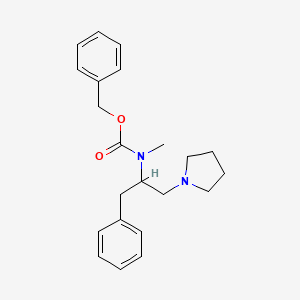
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)

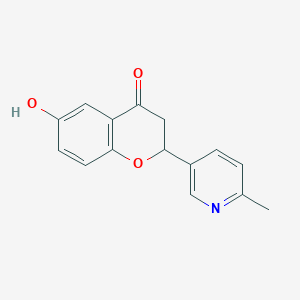
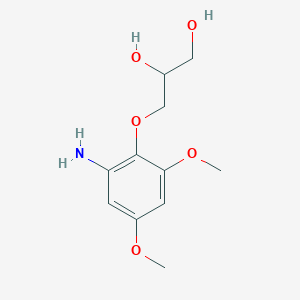
![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)
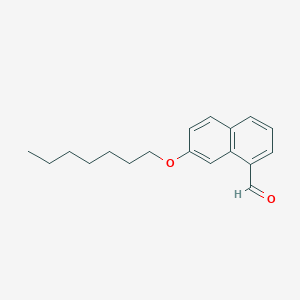
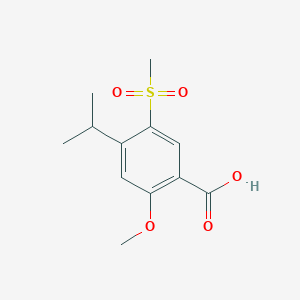
![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
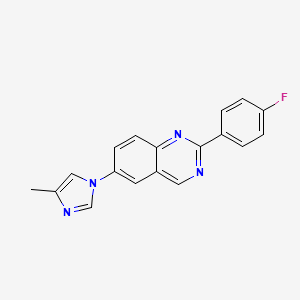
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
